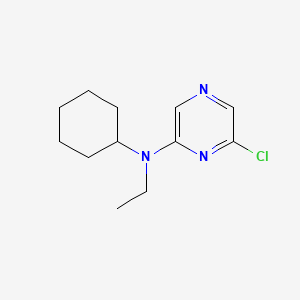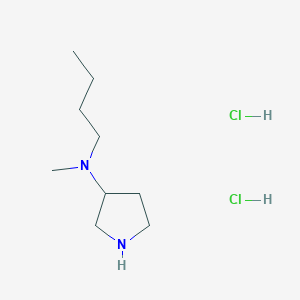
N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride
Descripción general
Descripción
“N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2 . It is listed in various chemical databases and supplier lists .
Molecular Structure Analysis
The molecular structure of “N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride” consists of 9 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The molecular weight is 229.19000 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride” include a molecular weight of 229.19000 and a LogP value of 3.01300 . More detailed properties might be available from specialized chemical databases or suppliers .Aplicaciones Científicas De Investigación
Neuroprotective Potential
N-Butyl-N-methyl-3-pyrrolidinamine and its derivatives have shown promising neuroprotective effects, particularly in the context of treating ischemic stroke and neurodegenerative diseases. Research has highlighted the compound's ability to improve post-stroke outcomes and exert multifaceted actions against oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. This broad spectrum of activities suggests that N-Butyl-N-methyl-3-pyrrolidinamine derivatives could revolutionize therapeutic approaches for a variety of neurological conditions, moving beyond stroke management to potentially address other neurological disorders as well. However, despite promising experimental results, the transition from laboratory to clinical practice faces challenges, underlining the need for further investigation into the clinical viability of these compounds (Abdoulaye & Guo, 2016).
Biomarker Development for Exposure Assessment
N-Butyl-N-methyl-3-pyrrolidinamine derivatives have been studied as biomarkers for internal exposure to certain epoxides derived from butadiene, a known industrial chemical with potential health implications. This research has generated significant insights into the metabolism of butadiene and the formation of DNA and protein adducts, contributing to our understanding of species-specific metabolic pathways and the effects of exposure levels on these pathways. Such biomarkers are crucial for assessing environmental and occupational exposures and their potential links to carcinogenesis, highlighting the importance of understanding the biochemical interactions of N-Butyl-N-methyl-3-pyrrolidinamine derivatives at a molecular level (Boysen et al., 2007).
Solubility Enhancement in Pharmaceutical Applications
The structural relatives of N-Butyl-N-methyl-3-pyrrolidinamine, such as N-Methyl-2-pyrrolidone (NMP), have been extensively utilized in pharmaceutical formulations due to their strong solubilizing capabilities. These compounds facilitate the formulation of various pharmaceuticals by enhancing the solubility of active pharmaceutical ingredients, thereby improving their bioavailability and efficacy. This application is critical in drug development, where solubility challenges often hinder the clinical success of potentially beneficial compounds. The comparison of NMP with other solvents demonstrates its efficiency and comparable toxicity, positioning it as a viable option for pharmaceutical use (Jouyban et al., 2010).
Propiedades
IUPAC Name |
N-butyl-N-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-4-7-11(2)9-5-6-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQUQHWJSXEWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



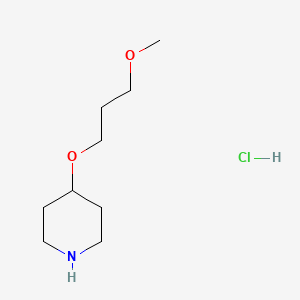
![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)
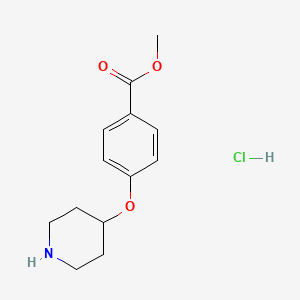
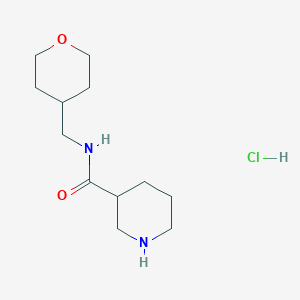
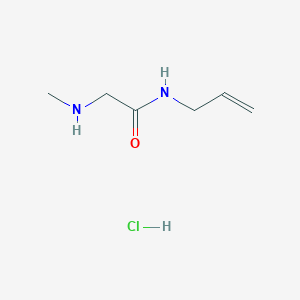
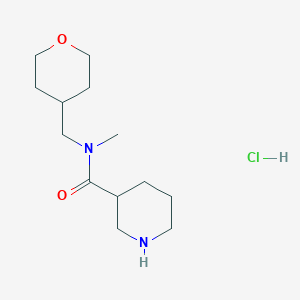
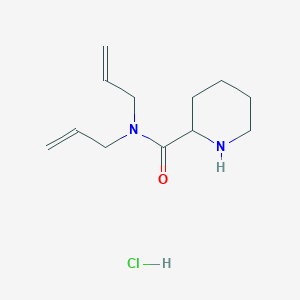
![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)
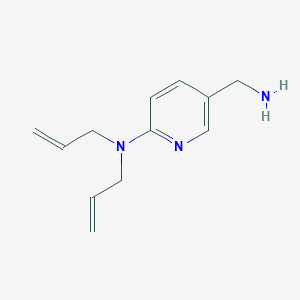
![N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424050.png)
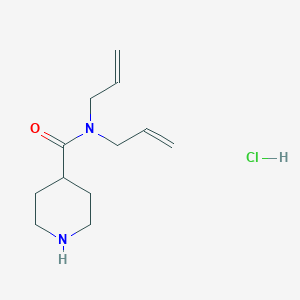
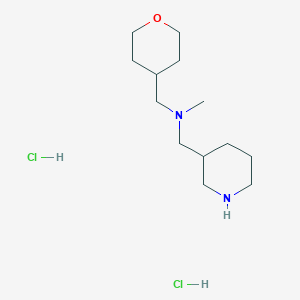
![3,7-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424057.png)
